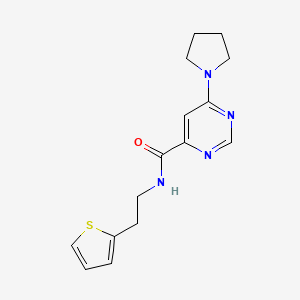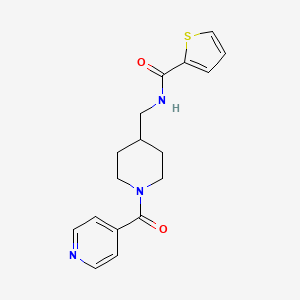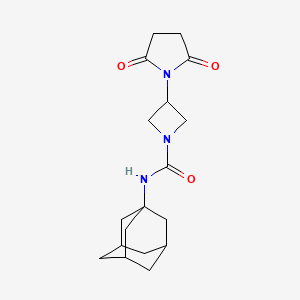
6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives, including structures similar to "6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide," are significant in medicinal chemistry due to their wide range of biological activities. Pyrimidines are crucial in nature, forming the basis of several biological compounds, including DNA and RNA bases. Their synthetic versatility allows for the development of compounds with diverse biological and chemical applications (Sanjiv Kumar, A. Deep, B. Narasimhan, 2019).
Synthesis Analysis
The synthesis of pyrimidine derivatives can be approached through various methods, enabling the creation of compounds with significant anticancer and antiviral potentials. These synthetic routes offer a platform for designing molecules that can interact with specific biological targets, providing a foundation for further medicinal chemistry exploration. The versatility in the synthetic strategies of pyrimidines highlights their potential for developing novel therapeutic agents (Sanjiv Kumar, A. Deep, B. Narasimhan, 2019).
Molecular Structure Analysis
Pyrimidine and its derivatives exhibit a wide range of structural diversity, which is fundamental to their biological activities. The ability to modify the pyrimidine ring with various substituents enables the exploration of structure-activity relationships, offering insights into how these changes impact the interaction with biological targets. The structural versatility of pyrimidines plays a critical role in the design of molecules with desired biological properties (R. Zamora, F. Hidalgo, 2015).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional group compatibility. These reactions are essential for the synthesis of complex molecules with specific biological activities. The chemical properties of pyrimidines, including their reactivity towards nucleophilic and electrophilic agents, are crucial for constructing molecules with targeted therapeutic actions (J. Niedzwicki, M. H. Kouni, Shih Hsi Chu, Sungman Cha, 1983).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are important for their pharmacokinetic profiles. These properties influence the absorption, distribution, metabolism, and excretion (ADME) of these compounds, affecting their efficacy as drugs. Understanding the physical properties of pyrimidine derivatives is essential for optimizing their design for medicinal use (M. Imran, Abida Abida, 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, dictate the biological activity and stability of pyrimidine derivatives. Manipulating these properties through structural modification allows for the optimization of therapeutic potential and specificity. The exploration of chemical properties is fundamental in the drug development process, aiming to produce compounds with enhanced activity and reduced toxicity (H. Rashid, M. Martines, A. Duarte, Juliana Jorge, Shagufta Rasool, R. Muhammad, Nasir Ahmad, M. Umar, 2021).
Aplicaciones Científicas De Investigación
Nonlinear Optical (NLO) Applications
Compounds with a pyrimidine ring, including derivatives of thiopyrimidine, are significant due to their presence in DNA and RNA as nitrogenous bases. Research demonstrates that these heterocyclic aromatic compounds are important pharmacophores with promising applications in medicine and nonlinear optics fields. A study on phenyl pyrimidine derivatives has shown that these compounds exhibit considerable NLO character, recommending their use in optoelectronic and high-tech applications. This highlights the potential of pyrimidine derivatives, including 6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide, in NLO applications due to their electronic and photophysical properties (Hussain et al., 2020).
Antimicrobial and Antiviral Activities
Pyrimidine derivatives have been explored for their antimicrobial activities. For example, new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives exhibited in vitro antimicrobial activities, showcasing the therapeutic potential of pyrimidine-based compounds in combating microbial infections (Gad-Elkareem et al., 2011). Furthermore, novel pyrimidine thioglycoside analogs have shown activity against SARS-COV-2 and Avian Influenza H5N1 virus strains, indicating their potential as antiviral agents (Abu-Zaied et al., 2021).
Pharmaceutical Applications
The synthesis of dihydropyrimidines has shown a wide range of biological activities, including antihypertensive and anti-ulcer effects, highlighting their importance in developing new therapeutic agents. These compounds have been investigated for their structure-activity relationships, offering insights into designing molecules with improved activity and reduced toxicity (Rana et al., 2004; Rana et al., 2011).
Propiedades
IUPAC Name |
6-pyrrolidin-1-yl-N-(2-thiophen-2-ylethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(16-6-5-12-4-3-9-21-12)13-10-14(18-11-17-13)19-7-1-2-8-19/h3-4,9-11H,1-2,5-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMUHNPLZRVOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2486302.png)


![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)

![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)
![2-Chloro-N-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2486310.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)